Repaglinide-ethyl-d5

Descripción

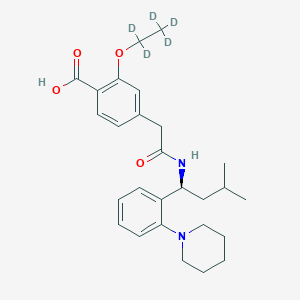

Structure

3D Structure

Propiedades

IUPAC Name |

4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEKWTJYAYMJKF-NTSVIFQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662187 | |

| Record name | 2-[(~2~H_5_)Ethyloxy]-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217709-85-7 | |

| Record name | 2-[(~2~H_5_)Ethyloxy]-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Isotopic Labeling Strategies for Repaglinide Ethyl D5

Methodologies for Deuterium (B1214612) Incorporation at the Ethyl Moiety

The introduction of deuterium into the ethyl moiety of repaglinide (B1680517) is a key step in the synthesis of Repaglinide-ethyl-d5. This process, known as deuteration, can be achieved through various synthetic strategies. humanjournals.com One common approach involves the use of deuterated starting materials or reagents in a multi-step synthesis. acs.org For instance, the synthesis can be adapted from known methods for preparing repaglinide, where a deuterated form of ethanol (B145695) (ethanol-d6) or a related deuterated ethylating agent is used in the appropriate step. google.com

Late-stage functionalization is another powerful technique for introducing deuterium. snnu.edu.cn This involves the direct exchange of hydrogen for deuterium on an advanced intermediate or the final repaglinide molecule itself. acs.org Catalytic methods, often employing transition metals like palladium or iridium, can facilitate this hydrogen-deuterium exchange (HIE). snnu.edu.cnresearchgate.net The choice of catalyst and reaction conditions, including the deuterium source (e.g., D2O or D2 gas), is crucial for achieving high levels of deuterium incorporation specifically at the ethyl group. snnu.edu.cninformaticsjournals.co.in

For example, a patent for the synthesis of a repaglinide intermediate suggests a process that could be adapted for deuteration by using a deuterated equivalent of the ethyl-containing starting material. google.com The specific method for creating this compound would involve the reaction of a precursor molecule with a deuterated ethyl source to form the ether linkage present in the final compound. lgcstandards.com

Spectroscopic and Chromatographic Characterization of Isotopic Purity

Following synthesis, it is imperative to confirm the successful incorporation of deuterium and to determine the isotopic purity of this compound. nih.gov This is typically achieved using a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS) is a primary tool for this analysis. High-resolution mass spectrometry (HRMS) can distinguish between the unlabeled repaglinide and its deuterated isotopologues (molecules with varying numbers of deuterium atoms). nih.govresearchgate.net The mass spectrum will show a characteristic shift in the molecular ion peak corresponding to the addition of five deuterium atoms. caymanchem.com The relative abundance of the different isotopologue ions (d0 to d5) allows for the calculation of isotopic purity. nih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule and confirm that the deuterium atoms are located on the ethyl group. nih.govxenotech.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. While 1H NMR can be used to observe the disappearance of signals from the ethyl protons, 2H (Deuterium) NMR can directly detect the presence and location of deuterium atoms within the molecule. medjpps.com

Chromatographic methods , such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for separating this compound from any unlabeled repaglinide or other impurities. innovareacademics.inresearchgate.netspringernature.com When coupled with mass spectrometry (LC-MS or UPLC-MS), these techniques provide a powerful platform for both purification and the detailed characterization of isotopic purity. researchgate.netxenotech.comnih.govjetir.org The retention time of this compound should be very similar to that of unlabeled repaglinide under identical chromatographic conditions.

The isotopic enrichment, which is the percentage of the labeled isotope at a specific position, is a key parameter. isotope.com For this compound, a high isotopic enrichment (e.g., ≥98%) is desirable for its use as an internal standard. caymanchem.com

Considerations for Isotopic Stability and Exchange in Biological Systems

A critical aspect for any deuterated compound used in biological studies is the stability of the deuterium label. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. humanjournals.comwikipedia.orgnih.gov This increased bond strength generally leads to greater metabolic stability, meaning the C-D bond is less likely to be broken during metabolic processes. informaticsjournals.co.inwikipedia.org

For this compound, the deuterium atoms are on an ethyl group, which is part of an ether linkage. This part of the molecule is susceptible to metabolism by cytochrome P450 enzymes (CYP3A4 and CYP2C8). nih.gov The deuteration at this site can slow down the rate of metabolism involving the cleavage of these C-H bonds. wikipedia.org

However, it is also important to consider the potential for back-exchange, where the deuterium atoms are replaced by hydrogen atoms from the biological environment (e.g., water). bohrium.com Hydrogen-deuterium exchange (HDX) is a known phenomenon, particularly for hydrogens attached to heteroatoms or those that can readily enolize. nih.govox.ac.uknih.gov While the C-D bonds on the aliphatic ethyl group of this compound are generally stable under physiological conditions, it is a factor that needs to be assessed. bioscientia.de Studies have shown that repaglinide can be sensitive to acidic and oxidative conditions, which could potentially influence isotopic stability. mdpi.com The stability of the deuterated label in various biological matrices (e.g., plasma, urine) should be evaluated to ensure the reliability of quantitative bioanalytical methods. xenotech.com

Advanced Analytical Methodologies Employing Repaglinide Ethyl D5

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Repaglinide (B1680517) Quantification

LC-MS/MS has become the gold standard for determining Repaglinide concentrations in various biological fluids. scirp.org The technique's power lies in its ability to separate the analyte of interest from complex matrix components via liquid chromatography and then provide highly selective and sensitive detection through tandem mass spectrometry. The use of Repaglinide-ethyl-d5 as an internal standard is integral to the robustness of these assays. nih.govspringernature.com

Achieving optimal chromatographic separation of Repaglinide and its internal standard, this compound, is fundamental for accurate quantification. Since these two compounds are chemically identical, apart from the isotopic labeling, they co-elute under typical reversed-phase conditions. The primary goal of chromatographic optimization is to ensure they are well-separated from other endogenous components of the sample matrix to minimize interference.

Researchers have successfully employed various reversed-phase columns, with C8 and C18 columns being common choices. xenotech.comresearchgate.netnih.gov For instance, one method utilized a Phenomenex Kinetex XB-C18 column (2.6 μm, 2.1 x 100 mm) with a gradient mobile phase consisting of 0.2% formic acid in water and acetonitrile. xenotech.com Another study employed an Agilent HC-C18 column with an isocratic mobile phase of methanol (B129727) and 0.1% formic acid (80:20, v/v). researchgate.netnih.gov The addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase helps to protonate the analytes, leading to better peak shape and ionization efficiency. nih.govnih.gov

| Column Type | Mobile Phase Composition | Flow Rate | Reference |

|---|---|---|---|

| Phenomenex Kinetex XB-C18 (2.6 μm, 2.1 x 100 mm) | 0.2% Formic Acid in Water and Acetonitrile (Gradient) | 0.4 mL/min | xenotech.com |

| Agilent HC-C18 | Methanol-0.1% Formic Acid (80:20, v/v) (Isocratic) | 1 mL/min | researchgate.net |

| Reversed-phase C8 | Aqueous Ammonium Formate (pH 3.0, 10 mM) and Methanol | Not Specified | nih.gov |

| Luna C8(2) 5 μ (50 × 2.0 mm) | Not Specified | Not Specified | d-nb.info |

Tandem mass spectrometry detection for Repaglinide quantification is typically performed using an electrospray ionization (ESI) source operating in positive ion mode. xenotech.comresearchgate.netnih.gov This is because the chemical structure of Repaglinide readily accepts a proton to form a positively charged molecular ion [M+H]⁺.

The high selectivity of the method is achieved through Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (Q1) is selected and fragmented, and a resulting characteristic product ion (Q3) is monitored. This process significantly reduces chemical noise and enhances sensitivity. For Repaglinide, a common MRM transition is the fragmentation of the precursor ion at a mass-to-charge ratio (m/z) of 453.3 or 453.4 to a product ion at m/z 230.1 or 230.5. xenotech.comresearchgate.netnih.govd-nb.info

For the internal standard, this compound, the precursor ion is shifted by 5 Daltons due to the five deuterium (B1214612) atoms. A reported MRM transition for this compound is m/z 458.2 → 230.2. d-nb.info The use of such specific transitions for both the analyte and the internal standard ensures that each is measured without interference from the other or from matrix components.

| Compound | Ionization Mode | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |

|---|---|---|---|---|

| Repaglinide | Positive ESI | 453.3 | 230.1 | researchgate.netnih.gov |

| Repaglinide | Positive ESI | 453.4 | 230.5 | d-nb.info |

| Repaglinide | Positive ESI | 453 | 230 | xenotech.com |

| This compound (IS) | Positive ESI | 458.2 | 230.2 | d-nb.info |

When analyzing biological samples like plasma or urine, endogenous components can co-elute with the analyte and interfere with its ionization, a phenomenon known as the matrix effect. nih.gov This can either suppress or enhance the analyte signal, leading to inaccurate quantification. researchgate.net

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to counteract matrix effects. nih.gov Because this compound is structurally and chemically almost identical to Repaglinide, it has the same chromatographic retention time and experiences the same degree of ionization suppression or enhancement. researchgate.net By calculating the ratio of the analyte peak area to the internal standard peak area, any signal variation caused by the matrix effect is normalized. This normalization ensures that the final calculated concentration is accurate and reproducible, even with the inherent variability of biological samples. Studies have demonstrated that with proper internal standard normalization, the relative standard deviation (RSD) for matrix effects can be kept well below 15%, which is within the accepted limits for bioanalytical method validation. researchgate.net

The LC-MS/MS method for Repaglinide quantification, utilizing this compound, has been successfully applied to a variety of biological matrices, demonstrating its versatility.

Plasma: This is the most common matrix for pharmacokinetic studies. Numerous validated methods exist for quantifying Repaglinide in human and animal plasma. xenotech.comnih.govnih.gov

Urine: Analysis of urine samples is crucial for understanding the excretion pathways of a drug. The method has been adapted for the detection of Repaglinide and its metabolites in urine. xenotech.comnih.gov

Bile: Biliary excretion is another important elimination route. Studies have used LC-MS/MS to measure Repaglinide in bile samples, particularly in drug-drug interaction research. xenotech.com

Hair: Hair analysis offers a long-term window of detection for drug exposure. A sensitive LC-MS/MS method has been developed and validated for the simultaneous quantification of 13 antidiabetic drugs, including Repaglinide, in human hair, using this compound as the internal standard for the glinide class of drugs. researchgate.netnih.gov This application is particularly useful in forensic toxicology to investigate cases of unexpected hypoglycemia. researchgate.netnih.gov

Matrix Effects and Internal Standard Normalization in Biological Samples.

Validation of Bioanalytical Methods for this compound

For any bioanalytical method to be considered reliable, it must undergo a rigorous validation process according to international guidelines. science.gov This process establishes the method's performance characteristics and ensures it is suitable for its intended purpose. The use of this compound is central to achieving a successfully validated method.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. To establish this, a calibration curve is constructed by analyzing samples with known concentrations of Repaglinide. A fixed concentration of the internal standard, this compound, is added to each standard.

The curve is generated by plotting the peak area ratio of Repaglinide to this compound against the nominal concentration of Repaglinide. The relationship is typically assessed by a linear regression analysis, and a correlation coefficient (r²) greater than 0.99 is generally required to prove linearity. nih.gov Validated methods for Repaglinide have demonstrated linearity across wide concentration ranges, suitable for clinical and preclinical studies. For example, one study reported a linear range of 2-2000 ng/mL in rat plasma, while another established linearity from 0.02 to 10 ng/mL. xenotech.comd-nb.info Another method for hair analysis showed linearity from 1 to 50,000 pg/mg. researchgate.net

| Matrix | Linear Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Rat Plasma | 2 - 2000 ng/mL | Not Specified | xenotech.com |

| Human Plasma | 0.02 - 10 ng/mL | Not Specified | d-nb.info |

| Rat Plasma | 9.77 - 10,000 ng/mL | > 0.99 | nih.gov |

| Human Hair | 1 - 50,000 pg/mg | Not Specified | researchgate.net |

Assessment of Precision and Accuracy Using this compound as Internal Standard

The primary function of an internal standard like this compound is to ensure the precision and accuracy of the analytical method. neliti.comfda.gov By adding a known concentration of the deuterated standard to all samples, including calibrators and quality controls, analysts can compensate for variations in sample extraction, injection volume, and ionization efficiency in the mass spectrometer. asdlib.org

In a study developing and validating an LC-MS/MS method for the analysis of 13 oral antidiabetic drugs in human hair, this compound was used as the internal standard for the glinide class of drugs, including repaglinide. researchgate.netnih.gov The validation of this method demonstrated excellent repeatability and reproducibility, with both parameters being below 20% at two different concentrations for all analytes. researchgate.netnih.gov This level of precision is critical for the reliable interpretation of results, especially when dealing with low concentrations of drugs in complex matrices like hair. researchgate.net

The accuracy of a method is its ability to measure the true concentration of the analyte. With this compound, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification, which corrects for systematic errors that might occur during the analytical process. asdlib.org For instance, in the aforementioned study, the method was successfully applied to hair samples from diabetic patients, yielding accurate concentration measurements for several antidiabetic drugs. researchgate.netnih.gov

Table 1: Precision Data from a Validated LC-MS/MS Method Using this compound

| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Repaglinide | Low QC | < 20% | < 20% |

| Repaglinide | High QC | < 20% | < 20% |

Data adapted from a study on the analysis of oral antidiabetics in human hair, where this compound was used as an internal standard. researchgate.netnih.gov The specific values for repaglinide were part of a larger validation for 13 different drugs.

Determination of Limits of Detection (LOD) and Quantification (LOQ) with Deuterated Analogues

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nyc.govsemanticscholar.org The use of a deuterated internal standard like this compound is instrumental in establishing these limits.

In the LC-MS/MS method for analyzing antidiabetic drugs in hair, the LOD for the various compounds ranged from 0.5 to 5 pg/mg, and the LOQ was between 1 and 10 pg/mg. researchgate.netnih.gov For repaglinide specifically, the use of its deuterated analog as an internal standard allows for the confident determination of these low detection and quantification limits. This is because the internal standard helps to minimize the impact of matrix effects and other interferences that can obscure the analyte signal at low concentrations. nih.gov

Table 2: LOD and LOQ Values from a Validated LC-MS/MS Method

| Parameter | Concentration Range |

| Limit of Detection (LOD) | 0.5 – 5 pg/mg |

| Limit of Quantification (LOQ) | 1 – 10 pg/mg |

Data from a study utilizing this compound as an internal standard for the analysis of 13 oral antidiabetic drugs in hair. researchgate.netnih.gov

Selectivity and Specificity Considerations for this compound

Selectivity and specificity are paramount in bioanalytical method development to ensure that the detected signal corresponds only to the analyte of interest, free from interference from other components in the biological matrix. neliti.comresearchgate.net this compound plays a key role in achieving high selectivity and specificity in LC-MS/MS assays for repaglinide.

The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) provides a high degree of specificity. scirp.org In this technique, a specific precursor ion of the analyte (and internal standard) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For repaglinide, a common transition monitored is m/z 453.3 > 162.2. scirp.org this compound will have a different precursor ion mass due to the deuterium labeling, but it will often produce a structurally related product ion, allowing for its distinct detection alongside the unlabeled analyte.

The chromatographic separation in the LC system further enhances selectivity by separating repaglinide from other endogenous and exogenous compounds before it reaches the mass spectrometer. mdpi.com The internal standard, this compound, co-elutes with repaglinide, ensuring that any matrix effects or ionization suppression/enhancement affect both compounds similarly, thus maintaining the accuracy of quantification. nih.gov The specificity of the method is typically confirmed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and internal standard. mdpi.com

Pharmacokinetic Pk Research Applications Utilizing Repaglinide Ethyl D5

Elucidation of Repaglinide (B1680517) Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The characterization of a drug's ADME profile is a cornerstone of pharmaceutical development. The use of Repaglinide-ethyl-d5 as an internal standard in quantitative assays has been instrumental in defining the ADME characteristics of repaglinide.

Research has established that repaglinide is rapidly and completely absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations occurring within one hour. fda.gov Despite its complete absorption, repaglinide undergoes considerable first-pass metabolism in the liver, resulting in an absolute bioavailability of approximately 63%. nih.govmdpi.com

Distribution studies, facilitated by accurate quantification, show that repaglinide is highly bound (over 98%) to plasma proteins, primarily albumin. nih.gov Its distribution is rapid and extensive into various tissues. europa.eu The quantification of repaglinide in different biological matrices, such as hair, provides insights into long-term drug exposure and distribution. researchgate.netnih.gov

The metabolism of repaglinide is a key determinant of its pharmacokinetic profile. It is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, into inactive metabolites. nih.govmdpi.com The two major metabolites identified in humans are the aromatic amine M1 and the dicarboxylic acid M2. xenotech.com

Excretion studies have demonstrated that repaglinide and its metabolites are eliminated predominantly through biliary excretion into the feces, with over 90% of the dose recovered in this manner. fda.govxenotech.com Less than 2% of the parent drug is recovered unchanged in the feces, and a minor fraction is excreted in the urine. fda.govxenotech.com The ability to precisely measure repaglinide in various excreta using methods validated with this compound is vital for constructing a complete mass balance and understanding its elimination pathways.

Determination of Key Pharmacokinetic Parameters of Repaglinide in Preclinical and Clinical Studies

This compound is a linchpin in preclinical and clinical studies designed to quantify the fundamental pharmacokinetic parameters of repaglinide. Its role as an internal standard ensures the reliability of the data used to calculate these critical values. xenotech.com

AUC, representing total drug exposure, and Cmax, the maximum observed drug concentration, are primary endpoints in many pharmacokinetic studies. Accurate determination of these parameters is essential for bioequivalence studies and for evaluating drug-drug interactions. For instance, a bioequivalence study in healthy Chinese male volunteers compared a generic and a reference formulation of 2 mg repaglinide, yielding specific Cmax and AUC values that demonstrated their comparability. nih.gov

Drug interaction studies frequently rely on the precise measurement of changes in AUC and Cmax. The co-administration of various substances has been shown to significantly alter repaglinide exposure, an effect quantified using analytical methods employing a stable isotope-labeled internal standard.

| Interacting Drug | Subject | Change in Repaglinide Cmax | Change in Repaglinide AUC | Source |

| Gemfibrozil (B1671426) | Healthy Volunteers | ~2-fold increase | 5.0 to 7.0-fold increase | researchgate.net |

| Atazanavir | Normal Rats | ~2-fold increase | ~11-fold increase | srce.hr |

| Quercetin (Oral) | Rats | 84.2% increase | 87.6% increase | nih.gov |

| Quercetin (IV) | Rats | Not Reported | 83.4% increase | nih.gov |

This table presents research findings on how co-administered drugs affect the peak plasma concentration (Cmax) and total exposure (AUC) of repaglinide.

Systemic clearance (CL) and elimination half-life (t1/2) are crucial parameters that describe the rate at which a drug is removed from the body. Repaglinide has a short half-life, which is consistent with its intended use as a prandial glucose regulator. nih.gov In elderly subjects with type 2 diabetes receiving multiple doses, the half-life was determined to be 1.7 hours. nih.gov

Drug interactions can significantly impact these parameters. The inhibition of repaglinide's metabolic pathways by other drugs typically leads to decreased clearance and a prolonged half-life, effects that are quantified with high precision using internal standards like this compound.

| Interacting Drug | Subject | Change in Repaglinide Half-Life (t1/2) | Change in Repaglinide Clearance (CL) | Source |

| Gemfibrozil | Healthy Volunteers | Prolonged from 1.2 h to 2-3 h | Not explicitly stated, but implied decrease | researchgate.net |

| Atazanavir | Normal Rats | Not Reported | ~6-fold decrease | srce.hr |

| Quercetin (IV) | Rats | 40.8% increase | 44.9% decrease | nih.gov |

This table summarizes the observed effects of interacting drugs on the elimination half-life and systemic clearance of repaglinide.

Area Under the Curve (AUC) and Peak Plasma Concentration (Cmax) Assessments.

Evaluation of Repaglinide Pharmacokinetics in Specific Physiological Conditions and Experimental Models

The use of this compound is critical for investigating how repaglinide pharmacokinetics are altered in specific populations and under various experimental conditions. These studies help to understand the variability in drug response.

Pharmacokinetic profiles have been evaluated in elderly subjects with type 2 diabetes, revealing that total exposure (AUC) can be higher after multiple doses compared to a single dose. nih.gov In patients with severe renal impairment, a significant twofold increase in both AUC and half-life has been observed, highlighting the need for careful monitoring in this population. europa.eu

Experimental models are extensively used to probe the mechanisms behind pharmacokinetic variability. Studies in rats with induced hepatic impairment have been designed to explore drug interactions in the context of liver dysfunction. srce.hr Furthermore, animal models have been essential in dissecting complex drug-drug interactions. For example, studies in rats demonstrated that gemfibrozil treatment alters the elimination of repaglinide, causing a shift from primarily biliary excretion to increased urinary excretion. xenotech.com Research has also shown that genetic polymorphisms in the CYP2C8 enzyme, a key pathway for repaglinide metabolism, are correlated with changes in repaglinide clearance. xenotech.com The precise quantification afforded by using this compound is fundamental to the success of all these specialized research applications.

Metabolic Profiling and Enzyme Kinetics Studies Employing Repaglinide Ethyl D5

Identification and Quantification of Repaglinide (B1680517) Metabolites (M1, M2, M4, Glucuronide)

Repaglinide undergoes extensive hepatic metabolism, resulting in several metabolites, with M1, M2, M4, and a glucuronide conjugate being the most significant. pharmgkb.orgpharmgkb.org These metabolites are largely inactive and are primarily excreted in the feces via biliary elimination. pharmgkb.orgpharmgkb.org

M1 (Aromatic Amine): This metabolite is formed through N-dealkylation. nih.gov

M2 (Oxidized Dicarboxylic Acid): The formation of this major in vivo metabolite involves the oxidative opening of the piperidine (B6355638) ring. pharmgkb.orgnih.gov

M4 (Hydroxylated Piperidine Ring): This metabolite results from hydroxylation on the piperidine ring system. pharmgkb.orgnih.gov

Repaglinide Acyl-Glucuronide: This is a phase II metabolite formed by direct conjugation with glucuronic acid. xenotech.comnih.gov

In human studies, after oral administration, repaglinide itself is the main drug-related compound in plasma, followed by the M2, the acyl glucuronide (M7), and the M1 metabolites. mdpi.com In urine, the major components are polar unidentified compounds, along with M1 and M2. mdpi.com The formation of these various metabolites has been characterized in detail using a range of in vitro systems, including human liver microsomes (HLM), S9 fractions, and cryopreserved human hepatocytes. nih.gov

Table 1: Major Metabolites of Repaglinide

| Metabolite | Formation Pathway | Key Enzyme(s) |

|---|---|---|

| M1 | Aromatic Amine Formation | CYP3A4 |

| M2 | Oxidized Dicarboxylic Acid Formation | CYP3A4, Aldehyde Dehydrogenase |

| M4 | Hydroxylation on Piperidine Ring | CYP2C8 |

| Glucuronide | Direct Glucuronic Acid Conjugation | UGT1A1, UGT1A3 |

Role of Cytochrome P450 Enzymes (CYP3A4, CYP2C8) in Repaglinide Metabolism

The oxidative metabolism of repaglinide is principally catalyzed by two cytochrome P450 enzymes: CYP3A4 and CYP2C8. pharmgkb.orgpharmgkb.org Both enzymes play a significant role in the biotransformation of the drug, leading to a dual metabolic pathway that can have implications for drug-drug interactions. researcher.life

CYP3A4 is primarily responsible for the formation of the M1 and M2 metabolites. pharmgkb.orgpharmgkb.org Conversely, the formation of the M4 metabolite is predominantly catalyzed by CYP2C8. pharmgkb.orgpharmgkb.org The involvement of both these enzymes has been confirmed through in vitro studies using human liver microsomes and recombinant CYP enzymes. researcher.life Inhibition studies with specific monoclonal antibodies against CYP3A4 and CYP2C8 have shown significant reduction in the formation of M1 and M4. nih.gov

Studies utilizing recombinant CYP enzymes have been crucial in elucidating the specific roles of CYP3A4 and CYP2C8 in repaglinide metabolism. These systems allow for the examination of individual enzyme kinetics without the confounding factors present in more complex systems like liver microsomes or hepatocytes. nih.gov

A key finding from these studies is the distinct difference in the clearance ratios for M1 and M4 formation between the two enzymes. nih.gov Recombinant CYP3A4 exhibits a high M1/M4 formation ratio, whereas recombinant CYP2C8 shows a very low ratio, highlighting their substrate specificities. nih.gov Specifically, the rate of M4 formation is significantly higher in CYP2C8 Supersomes™ compared to CYP3A4 Supersomes™. nih.gov Conversely, M1 is the major metabolite generated by CYP3A4. nih.gov

Table 2: In Vitro Contribution to Repaglinide Metabolism

| Metabolic Pathway | Contributing Enzyme(s) | Estimated Contribution |

|---|---|---|

| Oxidative Metabolism | CYP2C8 and CYP3A4 | < 50% (comparable for both) |

| Glucuronidation | UGTs (e.g., UGT1A1, UGT1A3) | 2% - 20% |

In Vitro Enzyme Kinetic Characterization using Recombinant Cytochrome P450 Systems.

Investigation of UGT-Mediated Glucuronidation Pathways

Direct glucuronidation of repaglinide to form an acyl glucuronide is a relevant, albeit generally minor, metabolic pathway. xenotech.com Several UDP-glucuronosyltransferase (UGT) isoforms are capable of catalyzing this reaction, with UGT1A1 and UGT1A3 showing the highest activity. nih.gov Other isoforms like UGT1A7, UGT1A8, and UGT1A9 also contribute to a lesser extent. nih.gov The formation of repaglinide glucuronide has been clearly demonstrated in incubations with individual human hepatocytes. nih.gov

Role of Aldehyde Dehydrogenase in Repaglinide Metabolism

Recent comprehensive studies have identified a role for cytosolic aldehyde dehydrogenase (ALDH) in the formation of the M2 metabolite. nih.govxenotech.com The formation of M2, an oxidized dicarboxylic acid, is a multi-step process. Following the initial CYP3A4-mediated oxidation, ALDH is involved in the subsequent oxidation steps. researchgate.net This was demonstrated by the observation of a significantly higher intrinsic clearance for M2 formation in S9 fractions and hepatocytes compared to microsomes, which lack cytosolic enzymes like ALDH. nih.gov

Drug Drug Interaction Ddi Investigations Facilitated by Repaglinide Ethyl D5

Assessment of Metabolic Enzyme Inhibition and Induction Effects on Repaglinide (B1680517) Pharmacokinetics.researchgate.netnih.govhelsinki.fibiomolther.orgresearchgate.netnih.gov

Repaglinide is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C8. pharmgkb.orgnih.gov Consequently, its plasma concentration and therapeutic effect can be significantly altered by co-administered drugs that either inhibit or induce these enzymes. medcentral.com The use of Repaglinide-ethyl-d5 as an internal standard in clinical and preclinical studies allows for accurate measurement of these changes, providing crucial data on potential DDIs. researchgate.netxenotech.com

Interaction with CYP3A4 Inhibitors and Inducers.helsinki.fibiomolther.org

CYP3A4 is a major enzyme responsible for the metabolism of a vast number of drugs. scirp.org Strong inhibitors of CYP3A4 can lead to increased plasma concentrations of repaglinide, potentially heightening the risk of hypoglycemia. pharmgkb.org For instance, co-administration of the potent CYP3A4 inhibitor ketoconazole (B1673606) has been shown to increase the area under the concentration-time curve (AUC) and maximum concentration (Cmax) of repaglinide by 15% and 7%, respectively. nih.gov Similarly, other CYP3A4 inhibitors like clarithromycin (B1669154) and cyclosporine can markedly elevate repaglinide levels. pharmgkb.orgnih.gov

Conversely, drugs that induce CYP3A4 can accelerate the metabolism of repaglinide, leading to lower plasma concentrations and potentially reduced therapeutic efficacy. nih.gov A prime example is the antituberculosis drug rifampicin (B610482), a potent CYP3A4 inducer. researchgate.net Studies have demonstrated that concomitant administration of rifampicin can decrease the AUC and Cmax of repaglinide by 31% and 26%, respectively. nih.gov

Table 1: Effect of CYP3A4 Modulators on Repaglinide Pharmacokinetics

| Interacting Drug | Mechanism | Effect on Repaglinide AUC | Effect on Repaglinide Cmax | Reference |

|---|---|---|---|---|

| Ketoconazole | CYP3A4 Inhibition | ▲ 15% | ▲ 7% | nih.gov |

| Clarithromycin | CYP3A4 Inhibition | ▲ ~40% | Not Specified | solvobiotech.com |

Interaction with CYP2C8 Inhibitors and Inducers.researchgate.netnih.govhelsinki.fibiomolther.org

CYP2C8 is another key enzyme in the metabolic clearance of repaglinide. nih.gov Interactions with drugs that inhibit or induce CYP2C8 can have profound effects on repaglinide's pharmacokinetics. medcentral.com Gemfibrozil (B1671426), a potent CYP2C8 inhibitor, has been shown to cause a dramatic 8.1-fold increase in the AUC of repaglinide, significantly prolonging its half-life and increasing the risk of severe hypoglycemia. medcentral.com This interaction is so significant that the co-administration of gemfibrozil and repaglinide is contraindicated. nih.govmedscape.com

Other CYP2C8 inhibitors, such as clopidogrel (B1663587) and trimethoprim (B1683648), can also lead to increased repaglinide exposure. nih.govmedscape.com For instance, trimethoprim has been found to increase the AUC of repaglinide by 61%. scirp.org On the other hand, information regarding potent inducers of CYP2C8 and their specific impact on repaglinide is less documented in the provided search results.

Table 2: Effect of CYP2C8 Inhibitors on Repaglinide Pharmacokinetics

| Interacting Drug | Mechanism | Effect on Repaglinide AUC | Reference |

|---|---|---|---|

| Gemfibrozil | CYP2C8 Inhibition | ▲ 8.1-fold | medcentral.com |

| Trimethoprim | CYP2C8 Inhibition | ▲ 61% | scirp.org |

Evaluation of Drug Transporter Inhibition: OATP1B1.researchgate.netbiomolther.orgresearchgate.netnih.gov

In addition to metabolic enzymes, drug transporters play a crucial role in the disposition of repaglinide. Specifically, the organic anion transporting polypeptide 1B1 (OATP1B1), located on the sinusoidal membrane of hepatocytes, is involved in the hepatic uptake of repaglinide. scirp.orgsolvobiotech.com Inhibition of OATP1B1 can reduce the amount of repaglinide taken up by the liver, leading to increased plasma concentrations. solvobiotech.com

Cyclosporine, a potent inhibitor of both OATP1B1 and CYP3A4, has been shown to increase the AUC of repaglinide by 2.5-fold and its Cmax by 1.8-fold. medcentral.com This dual inhibition of both a major transporter and a metabolic enzyme highlights the complexity of DDIs involving repaglinide. solvobiotech.com Gemfibrozil and its glucuronide metabolite also inhibit OATP1B1, which, in conjunction with its potent inhibition of CYP2C8, contributes to the substantial increase in repaglinide exposure. nih.govsolvobiotech.com

Mechanistic Studies of Repaglinide DDIs using In Vivo Animal Models.researchgate.netresearchgate.net

Animal models, particularly rats and mice, are instrumental in the preclinical evaluation of DDIs. scirp.org These models allow for mechanistic studies to dissect the relative contributions of different enzymes and transporters to a particular interaction. For instance, studies in rats have been used to investigate the interaction between repaglinide and drugs like bosentan (B193191). bepls.com In one study, pretreatment with bosentan was found to reduce the peak hypoglycemia induced by repaglinide in albino rats, suggesting an interaction at the level of CYP450 isoenzymes. bepls.com

Furthermore, mouse models have been employed to evaluate the DDIs of repaglinide with anti-HIV drugs, which are known inhibitors of CYP3A4 and OATP transporters. scirp.org These in vivo studies, often conducted in conjunction with in vitro experiments using liver microsomes, provide a valuable preclinical tool for predicting and understanding potential DDIs in humans. scirp.org For example, studies in rats have explored the pharmacokinetic interaction between nisoldipine (B1678946) and repaglinide, suggesting that nisoldipine may increase the intestinal absorption of repaglinide through inhibition of P-glycoprotein and CYP3A4. biomolther.org

Clinical Implications of Pharmacokinetic Interactions for Repaglinide Efficacy and Safety Research.

The investigation of pharmacokinetic interactions involving repaglinide has significant clinical implications. Understanding how co-administered drugs can alter the concentration of repaglinide is crucial for ensuring its safe and effective use. drugs.com The significant increase in repaglinide exposure when co-administered with potent inhibitors of CYP2C8, CYP3A4, or OATP1B1 can lead to a heightened risk of hypoglycemia, a major adverse effect of this drug. nih.govnih.gov

Conversely, co-administration with inducers of these pathways can lead to sub-therapeutic concentrations of repaglinide, compromising its glycemic control. nih.gov Therefore, research into these interactions, facilitated by tools like this compound, is essential for providing dosing recommendations and identifying contraindications. medscape.com For example, the strong interaction with gemfibrozil has led to its contraindication for use with repaglinide. medscape.comrxlist.com Similarly, dosage adjustments and careful monitoring are recommended when repaglinide is used concomitantly with other strong inhibitors or inducers of its metabolic and transport pathways. medscape.com

Bioequivalence and Bioanalytical Validation Studies Incorporating Repaglinide Ethyl D5

Design of Bioequivalence Studies for Repaglinide (B1680517) Formulations

The design of bioequivalence (BE) studies for repaglinide formulations is guided by regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) to ensure the reliable assessment of drug performance. europa.eueuropa.eu The standard design for these studies is a single-dose, two-treatment, two-period crossover study conducted in healthy volunteers. pharmadesk.comfda.govgeneesmiddeleninformatiebank.nl This design allows each subject to serve as their own control, minimizing inter-subject variability.

Studies are typically conducted under fasting conditions. geneesmiddeleninformatiebank.nlnih.gov However, depending on the product's characteristics and regulatory requirements, studies under fed conditions may also be necessary. pharmadesk.comfda.gov Given that repaglinide can induce hypoglycemia, it is often recommended that a glucose solution be administered during the study to mitigate this risk. fda.govdovepress.com

Key elements of the study design include:

Study Population: Healthy male and non-pregnant, non-lactating female volunteers are typically enrolled to reduce variability. fda.govgeneesmiddeleninformatiebank.nl

Dosage Strength: The highest strength of the drug, such as the 2 mg tablet, is often used in studies, as repaglinide exhibits linear pharmacokinetics. pharmadesk.comeuropa.eu

Washout Period: A sufficient washout period, often seven days, is implemented between the two treatment periods to ensure the complete elimination of the drug from the body before the next administration. geneesmiddeleninformatiebank.nl

Analyte: The parent repaglinide drug is the analyte measured in plasma or serum samples collected at predetermined time points. pharmadesk.comfda.govnih.gov

The goal of this standardized design is to detect any potential differences in the rate and extent of absorption between the test (generic) and reference formulations. europa.eu

Comparative Pharmacokinetic Analysis for Bioequivalence Assessment (AUC, Cmax)

To determine bioequivalence, key pharmacokinetic (PK) parameters are derived from the plasma concentration-time profiles of the test and reference repaglinide formulations. The primary endpoints for this assessment are the Area Under the Curve (AUC) and the Maximum Plasma Concentration (Cmax). pharmadesk.comeuropa.eu

Cmax: The highest concentration of the drug observed in the plasma after administration.

AUC: Represents the total exposure to the drug over time. It is typically calculated as AUC from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞). nih.gov

Bioequivalence is concluded if the 90% confidence intervals (CIs) for the ratio of the geometric means (test/reference) of both Cmax and AUC fall within the predetermined acceptance range of 80.00% to 125.00%. pharmadesk.comnih.govnih.gov

Below are examples of pharmacokinetic data from comparative bioavailability studies of repaglinide formulations.

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% CI |

|---|---|---|---|

| Cmax (ng/mL) | 20.0 ± 5.1 | 18.7 ± 8.7 | 99.8% – 129.2% |

| AUC0-t (ng·h/mL) | 46.3 ± 15.1 | 46.4 ± 26.1 | 93.4% – 119.5% |

| AUC0-∞ (ng·h/mL) | 47.9 ± 16.5 | 49.0 ± 31.3 | 91.8% – 119.5% |

| Parameter (Repaglinide) | Point Estimate (FDC/EDI Ratio) | 90% CI |

|---|---|---|

| Cmax | 112.60% | 101.49% – 124.85% |

| AUC0-t | 110.07% | 102.25% – 118.49% |

| AUC0-∞ | 109.90% | 101.70% – 118.39% |

Method Validation for Repaglinide and Repaglinide-ethyl-d5 in Bioequivalence Studies

The reliability of pharmacokinetic data is entirely dependent on the validity of the bioanalytical method used for the quantification of the drug in a biological matrix, such as plasma or hair. scirp.orgresearchgate.net For repaglinide, highly sensitive and specific methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are developed and validated according to international guidelines. scirp.orgnih.gov

A crucial aspect of developing a robust LC-MS/MS method is the use of an appropriate internal standard (IS). neliti.com The IS is added to samples to correct for variability during sample processing and analysis. For this purpose, a stable isotope-labeled version of the analyte is considered ideal. This compound , a deuterated form of repaglinide, serves as an excellent internal standard in these assays. nih.govresearchgate.net The use of a deuterated IS like this compound is advantageous because it has nearly identical chemical and physical properties to the analyte (repaglinide) but a different mass, allowing for its distinct detection by the mass spectrometer. nih.gov This minimizes matrix effects and improves the accuracy and precision of the quantification. nih.gov

Validation of the bioanalytical method ensures its performance is reliable and reproducible. The validation process assesses several key parameters:

Linearity: The method must demonstrate a linear relationship between the instrument response and known concentrations of the analyte over a specified range. For repaglinide, linear ranges such as 0.5 - 100 ng/mL in plasma have been validated. scirp.org

Accuracy and Precision: The method's accuracy (closeness of measured value to the true value) and precision (reproducibility of measurements) are tested at multiple concentration levels. Inter-day and intra-day precision values are expected to be within acceptable limits, typically less than 15-20%. scirp.orgnih.gov

Selectivity and Specificity: The assay must be able to unequivocally identify and quantify the analyte without interference from endogenous components in the biological matrix or other substances. mdpi.com

Limit of Quantification (LOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For repaglinide, LOQs as low as 0.5 pg/mg have been achieved in hair analysis and 0.5 ng/mL in plasma. scirp.orgnih.gov

Recovery and Matrix Effect: The efficiency of the extraction process (recovery) and the influence of the biological matrix on the analytical signal (matrix effect) are evaluated. researchgate.net

Stability: The stability of the analyte in the biological matrix is assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles and bench-top stability. researchgate.net

One study details an LC-MS/MS method for analyzing 13 oral antidiabetics in hair, where this compound was used as the internal standard for the glinide class of drugs, including repaglinide. nih.gov This highlights its specific application in complex bioanalytical procedures.

Toxicokinetic Research Involving Repaglinide Ethyl D5

Application of Repaglinide-ethyl-d5 in Preclinical Toxicokinetic Assessments

In preclinical toxicokinetic studies, which are essential for evaluating the safety of a drug candidate, this compound serves as a stable isotope-labeled internal standard (SIL-IS). chiron.no Deuterated internal standards are preferred in quantitative analysis because their chemical and physical properties are nearly identical to the analyte, in this case, repaglinide (B1680517). nih.govclearsynth.com This similarity ensures that the internal standard and the analyte behave in the same manner during sample preparation steps like extraction, and during instrumental analysis. chiron.no

The primary application of this compound is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govresearchgate.net This technique offers high sensitivity and specificity for quantifying drugs in biological samples such as plasma, blood, and tissue. scirp.org By adding a known quantity of this compound to preclinical samples before processing, any loss of the analyte (repaglinide) during the procedure can be compensated for, as the internal standard will be lost at a similar rate. chiron.no The instrument measures the ratio of the analyte to the internal standard, which allows for highly accurate and precise determination of the repaglinide concentration in the original sample. nih.gov This is crucial for establishing the safety and tolerability profile of repaglinide in animal models before human trials. nih.gov

A study developing an LC-MS/MS method for the simultaneous identification of 13 antidiabetic drugs in human hair utilized this compound as the internal standard for the glinide class of drugs, demonstrating its utility in complex analytical procedures. nih.govresearchgate.net

Determination of Systemic Exposure and Dose-Response Relationships in Toxicology Studies

A core objective of toxicology studies is to understand the relationship between the dose of a drug administered and the resulting concentration in the body (systemic exposure), and how this exposure relates to any observed toxic effects. europa.eu Accurate measurement of systemic exposure is critical, and the use of this compound as an internal standard is key to achieving this.

By enabling reliable quantification of repaglinide in plasma samples collected over time from toxicology study animals, researchers can determine key toxicokinetic parameters. These parameters, as shown in the table below, are fundamental for characterizing a drug's behavior in the body.

| CL | Clearance. | Measures the rate at which the drug is removed from the body. Changes in clearance can indicate effects on eliminating organs like the liver or kidneys. researchgate.net |

The precise data obtained using this compound allows toxicologists to establish clear dose-response relationships. For instance, studies have evaluated how the Cmax and AUC of repaglinide increase when co-administered with other drugs, which can significantly alter its toxic potential. srce.hreuropa.eu This information is vital for predicting potential drug-drug interactions and for extrapolating findings from animal studies to assess human risk. mdpi.com

Evaluation of Repaglinide Fate (ADME) in Toxicological Models

Understanding the fate of a drug in the body involves studying its Absorption, Distribution, Metabolism, and Excretion (ADME). Toxicokinetic studies, underpinned by robust bioanalytical methods using standards like this compound, are essential for characterizing the ADME profile of repaglinide in toxicological models. europa.eu

Distribution: While this compound is used to measure the drug in plasma, animal toxicology studies often include tissue analysis to see where the drug distributes. Studies in rats have shown that repaglinide and its metabolites are rapidly and widely distributed to various tissues, with the highest concentrations found in the liver and gastrointestinal tract. europa.eu

Metabolism: Repaglinide is primarily eliminated through metabolism by liver enzymes, particularly CYP2C8 and CYP3A4. mdpi.com Toxicokinetic studies can reveal how quickly the parent drug is converted into metabolites. The accurate quantification of repaglinide, facilitated by this compound, provides the necessary data to calculate its metabolic clearance.

Excretion: By measuring repaglinide in urine and feces, the routes and rates of its elimination from the body can be determined. europa.eu

This comprehensive ADME profile, built upon reliable quantitative data, helps researchers to understand the mechanisms of repaglinide's disposition and to identify potential target organs for toxicity. europa.euekb.eg

Metabolite Identification and Quantification in Toxicokinetic Studies

The metabolism of a drug can produce various metabolites, which may have their own pharmacological or toxicological activity. Identifying and quantifying these metabolites is a crucial aspect of toxicokinetic research. Although this compound is the internal standard for the parent drug, the LC-MS/MS methods developed for repaglinide analysis are instrumental in the process of metabolite discovery. nih.gov

During method development, the mass spectrometer can be set to search for predicted metabolites or to detect unknown compounds that appear in samples from dosed animals but not in controls. Once a potential metabolite is detected, its chemical structure can be elucidated using high-resolution mass spectrometry.

For quantitative analysis, the ideal approach is to use a specific stable isotope-labeled internal standard for each major metabolite. However, the initial quantification of the parent drug, repaglinide, using this compound provides a crucial reference point. It allows researchers to understand the rate of disappearance of the parent compound as metabolites are formed. Studies have successfully identified several metabolites of repaglinide in humans and animals. europa.eu For example, one human metabolite (M10) was found in low concentrations and was concluded to be unlikely to pose a safety concern. europa.eu

Table 2: Example of LC-MS/MS Method Validation Parameters for Repaglinide Quantification This table represents typical validation data from studies quantifying repaglinide, the type of analysis for which this compound would be used as an internal standard.

| Validation Parameter | Typical Result | Reference |

|---|---|---|

| Linearity Range | 0.05 - 50 ng/mL | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | researchgate.net |

| Intra-day Precision (RSD%) | ≤5.07% | researchgate.net |

| Inter-day Precision (RSD%) | ≤11.2% | researchgate.net |

| Accuracy (RE%) | -1.26% to -0.593% | researchgate.net |

| Recovery | >79% | nih.gov |

Such validated methods, standardized with tools like this compound, ensure that the data gathered on both the parent drug and its metabolites are reliable for making safety assessments. researchgate.netresearchgate.netscirp.org

Emerging Research Directions and Future Perspectives on Repaglinide Ethyl D5

Advanced Mass Spectrometry Techniques for Enhanced Sensitivity and Throughput in Repaglinide (B1680517) Analysis.

The quantification of Repaglinide, particularly at low concentrations found in biological samples, necessitates highly sensitive and specific analytical methods. Advanced mass spectrometry (MS) techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for this purpose, with Repaglinide-ethyl-d5 playing a pivotal role. nih.govscirp.orginnovareacademics.in

The use of a stable isotope-labeled internal standard like this compound is fundamental to the robustness of LC-MS/MS methods. springernature.comnih.gov Because it has nearly identical physicochemical properties to the unlabeled analyte (Repaglinide), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source. neliti.comnih.gov This co-behavior allows it to compensate for variations in sample preparation, injection volume, and matrix effects, which are common challenges in bioanalysis that can affect signal intensity. researchgate.net By calculating the ratio of the analyte's signal to the internal standard's signal, analysts can achieve highly accurate and precise quantification. nih.gov

Modern LC-MS/MS methods for Repaglinide analysis often employ techniques like Ultra-Performance Liquid Chromatography (UPLC), which uses smaller column particles to achieve faster separations and higher resolution compared to traditional HPLC. nih.gov When coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, these methods offer exceptional selectivity and sensitivity. springernature.comscirp.org In MRM, specific precursor-to-product ion transitions are monitored for both Repaglinide and this compound, minimizing interference from other compounds in the matrix and allowing for detection at very low levels, often in the picogram to nanogram per milliliter range. nih.govnih.gov For instance, a validated LC-MS/MS method for analyzing 13 oral antidiabetics in hair used this compound to achieve a limit of quantification (LOQ) between 1-10 pg/mg. nih.gov

Furthermore, innovations such as high-throughput sample preparation techniques, like the 96-blade thin-film microextraction (TFME) system, have been developed to increase the speed of analysis for in vitro metabolism studies of Repaglinide. researchgate.netjetir.org These automated systems, combined with the reliability afforded by the deuterated internal standard, significantly enhance the throughput required for large-scale clinical and research studies.

| Parameter | Technique/Methodology | Role of this compound | Benefit |

| Separation | UPLC / HPLC | Co-elution with Repaglinide | Faster analysis, higher resolution |

| Detection | Tandem Mass Spectrometry (MS/MS) | Provides a stable signal for ratio-based calculation | High selectivity and sensitivity |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | Monitored alongside native Repaglinide | Minimizes matrix interference, accurate quantification |

| Sample Preparation | Protein Precipitation, LLE, TFME | Added before extraction | Corrects for analyte loss during preparation |

Integration of this compound in Personalized Medicine Research Approaches for Repaglinide Therapy.

The clinical response to Repaglinide can vary significantly among individuals, a phenomenon partly explained by genetic differences in drug-metabolizing enzymes and drug transporters. pharmgkb.org This variability underscores the need for personalized medicine approaches to optimize Repaglinide therapy, ensuring efficacy while minimizing risks. Accurate pharmacokinetic (PK) studies are the bedrock of this approach, and this compound is an indispensable tool for conducting these studies. nih.govhelsinki.fi

Research has shown that the metabolism of Repaglinide is principally catalyzed by the cytochrome P450 enzymes CYP2C8 and CYP3A4. pharmgkb.org Genetic polymorphisms in the CYP2C8 gene can lead to altered enzyme activity, affecting how quickly Repaglinide is cleared from the body. pharmgkb.org Similarly, variations in the SLCO1B1 gene, which encodes an uptake transporter in the liver, also influence plasma concentrations of the drug. pharmgkb.org

To investigate the clinical impact of these genetic variations, researchers conduct pharmacokinetic studies where drug concentrations are measured over time in patients with different genotypes. The precise quantification required for these studies is achieved using LC-MS/MS methods that rely on this compound as an internal standard. nih.govhelsinki.fi For example, a study investigating the drug-drug interaction between candesartan (B1668252) and Repaglinide used Repaglinide-d5 to ensure the accuracy of the pharmacokinetic measurements. helsinki.fi By enabling the reliable determination of key PK parameters like peak plasma concentration (Cmax) and area under the curve (AUC), this compound helps to establish clear relationships between genotype and drug exposure.

This knowledge allows for the development of dosing guidelines tailored to a patient's genetic profile. For instance, a patient identified as a poor metabolizer via their CYP2C8 genotype might require a lower dose of Repaglinide to avoid adverse effects. The ability to accurately measure Repaglinide levels, made possible by its deuterated analog, is therefore a critical step toward implementing such personalized dosing strategies in clinical practice.

High-Resolution Metabolomics and Isotope Tracing Studies for Repaglinide Pathways.

Understanding the complete metabolic fate of a drug is crucial for identifying all active or potentially toxic metabolites. High-resolution metabolomics and isotope tracing are powerful techniques for elucidating complex metabolic pathways. mdpi.comnih.gov While comprehensive studies specifically using this compound for this purpose are still emerging, the principles and potential applications are well-established.

Stable isotope tracing involves using a labeled compound, like this compound, and tracking the appearance of the isotopic label in downstream metabolites. nih.govmdpi.com When analyzed with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, researchers can distinguish drug-related metabolites from endogenous molecules based on their unique mass-to-charge ratio and the characteristic isotopic pattern imparted by the deuterium (B1214612) atoms. acs.orgtandfonline.com

A study quantifying Repaglinide and its metabolites in mouse tissue sections utilized Repaglinide-d5 as an internal standard for the accurate measurement of the parent drug and its known metabolites, including the acyl-glucuronide (M7), 3'-hydroxyl Repaglinide (M4), and an oxidized dicarboxylic acid (M2). pharmgkb.orgosti.gov This demonstrates the utility of labeled standards in targeted metabolite quantification.

In a broader, untargeted metabolomics approach, this compound could be administered in an in vitro system (like human liver microsomes) or in animal models. researchgate.net By searching the HRMS data for mass shifts corresponding to the deuterium label, novel, previously unidentified metabolites could be discovered. acs.org This approach helps to build a more complete picture of the drug's biotransformation, which is critical for a thorough safety assessment. Isotope tracing provides definitive evidence of the metabolic origin of a detected compound, removing the ambiguity inherent in identifying metabolites based on mass alone. mdpi.com

| Research Area | Technique | Role of this compound | Potential Findings |

| Metabolite Identification | High-Resolution Mass Spectrometry (HRMS) | Serves as a tracer to find drug-related signals | Discovery of novel or unexpected metabolites |

| Pathway Elucidation | Stable Isotope Tracing | Tracks the label through metabolic reactions | Mapping of complete biotransformation pathways |

| Quantitative Metabolomics | LC-MS/MS with HRMS | Internal standard for known and newly found metabolites | Accurate quantification of the entire metabolic profile |

Application in Forensic Toxicology and Doping Control Methodologies.

Repaglinide and other oral antidiabetic agents can be misused for malicious purposes, such as attempted poisoning, or in doping to manipulate metabolism. nih.govnih.gov Therefore, forensic toxicology and doping control laboratories require robust and highly sensitive methods to detect these substances in various biological matrices. This compound is a key component in the development and validation of these specialized analytical methods. nih.gov

A significant challenge in forensic analysis is often the low concentration of the target compounds and the complexity of the biological matrix. Hair analysis, for example, offers a long window of detection for past drug exposure. nih.govresearchgate.net A validated LC-MS/MS method was developed for the simultaneous identification and quantification of 13 different oral antidiabetic drugs, including Repaglinide, in human hair. nih.gov This method explicitly used this compound as the internal standard for the glinide class of drugs to ensure accuracy and precision. nih.govresearchgate.net The use of a deuterated standard is critical in these assays to overcome matrix effects and ensure that the results meet the stringent requirements for forensic evidence. nih.govresearchgate.net

The method was successfully applied to analyze hair from diabetic patients, demonstrating its utility. nih.gov More importantly, such a method can be used in cases of unexplained hypoglycemia to determine if it was caused by the surreptitious administration of an antidiabetic drug. nih.govresearchgate.net In the context of doping control, the ability to reliably detect hypoglycemic agents is important as they could potentially be used to alter body composition or mask the use of other performance-enhancing drugs. The high sensitivity and specificity of LC-MS/MS methods, underpinned by the use of internal standards like this compound, are essential for maintaining the integrity of anti-doping programs.

Q & A

Basic Research Questions

Synthesis and Characterization Q: How is Repaglinide-ethyl-d5 synthesized and characterized to ensure isotopic purity and chemical integrity? A: Synthesis typically involves deuterium exchange at the ethyl moiety under controlled conditions (e.g., acid/base catalysis or hydrogen-deuterium exchange). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) to verify isotopic enrichment (>98% d5), and high-performance liquid chromatography (HPLC) to assess chemical purity. Residual protonated impurities should be quantified using tandem MS/MS with deuterated internal standards .

Quantitative Analysis Q: What analytical techniques are optimal for quantifying this compound in biological matrices? A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Calibration curves should use matrix-matched standards to account for ion suppression/enhancement. Deuterated analogs (e.g., this compound itself) serve as ideal internal standards to correct for extraction efficiency and instrument variability. Method validation must follow FDA/ICH guidelines for precision, accuracy, and limit of detection .

Metabolic Stability Q: How do researchers assess the metabolic stability of this compound in in vitro systems? A: Incubate the compound with liver microsomes or hepatocytes, and monitor parent compound depletion over time using LC-MS. Compare degradation rates to non-deuterated Repaglinide to evaluate isotopic effects on metabolic pathways. Data should include Michaelis-Menten kinetics (Km, Vmax) and intrinsic clearance calculations. Controls must account for nonspecific binding and enzyme activity loss .

Advanced Research Questions

Tracer Studies Q: How can this compound be integrated into tracer studies to elucidate metabolic pathways, considering potential isotopic effects? A: Design dose-ranging studies to differentiate tracer (subtherapeutic) and therapeutic concentrations. Use high-resolution MS to track deuterium retention in metabolites. Control groups with non-deuterated Repaglinide are critical to isolate isotopic effects on enzyme kinetics. Statistical modeling (e.g., compartmental analysis) should account for deuterium’s kinetic isotope effect on CYP450-mediated oxidation .

Isotopic Interference Q: What strategies mitigate isotopic interference when using this compound in complex biological samples? A: Employ chromatographic separation (e.g., UPLC with sub-2µm particles) to resolve protonated and deuterated species. High-resolution MS (HRMS) with mass accuracy <5 ppm reduces false positives from overlapping isotopic clusters. Data-independent acquisition (DIA) modes enhance specificity in untargeted metabolomics. Cross-validate results with orthogonal methods like stable isotope labeling by amino acids in cell culture (SILAC) .

Data Contradictions Q: How should researchers address contradictory pharmacokinetic data between this compound and its non-deuterated counterpart? A: Conduct power analyses to ensure sample sizes are adequate for detecting subtle isotopic differences. Use mixed-effects models to account for inter-individual variability in drug metabolism. Replicate findings across multiple laboratories to rule out methodological artifacts. Contradictions may arise from deuterium’s impact on hydrogen bonding or enzyme binding affinity, necessitating molecular dynamics simulations .

Cross-Study Comparisons Q: What frameworks enable valid cross-study comparisons of this compound pharmacokinetic parameters? A: Adopt standardized protocols for dosing, sampling intervals, and bioanalytical methods. Perform meta-analyses using PRISMA guidelines, adjusting for covariates like age, sex, and CYP3A4 genotype. Pooled data should be normalized to a reference population or external control. Sensitivity analyses must evaluate heterogeneity across studies, and results should report 95% confidence intervals to quantify uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.